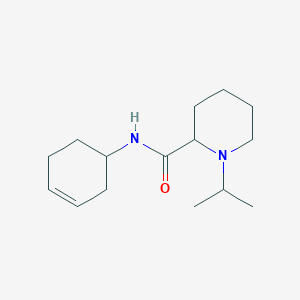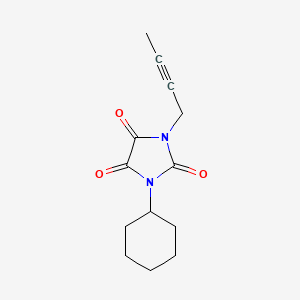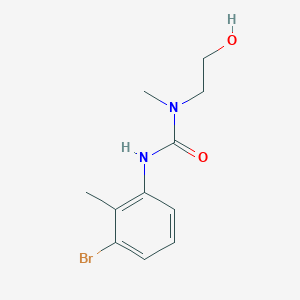
N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide, also known as CX-516, is a potent ampakine that modulates the activity of AMPA receptors in the brain. Ampakines are a class of compounds that enhance the function of AMPA receptors, which are involved in synaptic plasticity and memory formation. CX-516 has been studied extensively for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Mecanismo De Acción
N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that play a critical role in synaptic plasticity and memory formation. By binding to a specific site on the receptor, this compound enhances the activity of the receptor, leading to increased synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include increased expression of brain-derived neurotrophic factor (BDNF), a protein that is critical for synaptic plasticity and cognitive function, as well as increased expression of NMDA receptors, which are also involved in synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide is its potency and selectivity for AMPA receptors, which makes it a useful tool for studying the role of these receptors in synaptic plasticity and memory formation. However, one limitation is that its effects may be dependent on the specific experimental conditions, such as the dose and route of administration.
Direcciones Futuras
There are a number of potential future directions for research on N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide and other ampakines. These include:
1. Further studies on the mechanisms of action of this compound and other ampakines, including their effects on other neurotransmitter systems and signaling pathways.
2. Clinical trials to evaluate the efficacy of this compound in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
3. Development of more potent and selective ampakines with improved pharmacokinetic properties.
4. Investigation of the potential long-term effects of ampakine use on cognitive function and brain health.
In conclusion, this compound is a potent ampakine that modulates the activity of AMPA receptors in the brain. Its potential therapeutic applications in treating cognitive disorders have been extensively studied, and its mechanism of action and biochemical and physiological effects have been well-characterized. Further research on this compound and other ampakines is needed to fully understand their potential therapeutic applications and long-term effects.
Métodos De Síntesis
The synthesis of N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide involves the reaction of cyclohexenylmagnesium bromide with 2-chloro-N-(1-methylethyl) piperidine-2-carboxamide in the presence of a palladium catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications in treating cognitive disorders. In animal models, this compound has been shown to improve learning and memory, increase attention and focus, and enhance synaptic plasticity. These effects are thought to be mediated through the modulation of AMPA receptors in the brain.
Propiedades
IUPAC Name |
N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-12(2)17-11-7-6-10-14(17)15(18)16-13-8-4-3-5-9-13/h3-4,12-14H,5-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKAPKJNOWCZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCCC1C(=O)NC2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,3-dimethyl-N-(2,2,3,3,3-pentafluoropropyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7592887.png)
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7592890.png)
![1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one](/img/structure/B7592901.png)
![N-ethyl-4-[(6-methylpyridin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7592902.png)

![2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B7592913.png)

![3-Fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7592919.png)
![1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene](/img/structure/B7592929.png)
![N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanesulfonamide](/img/structure/B7592937.png)
![tert-butyl N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylcarbamate](/img/structure/B7592944.png)

![1-(1,1-dioxothiolan-3-yl)-N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine](/img/structure/B7592962.png)
![N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7592972.png)